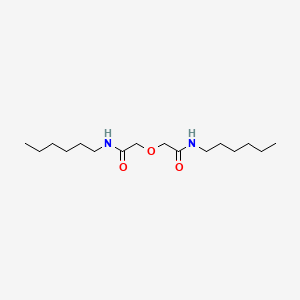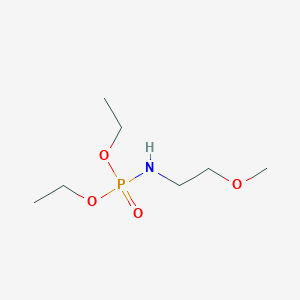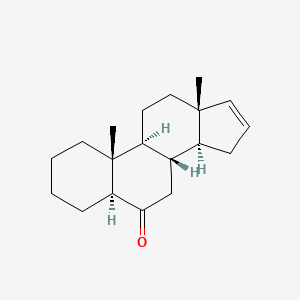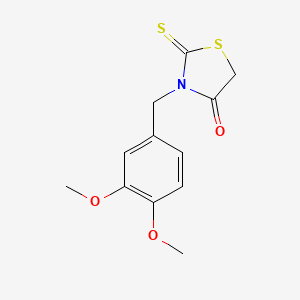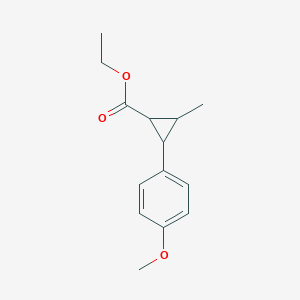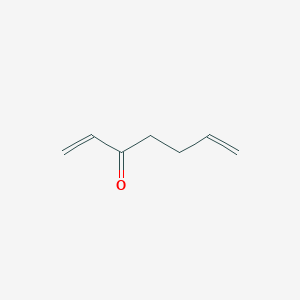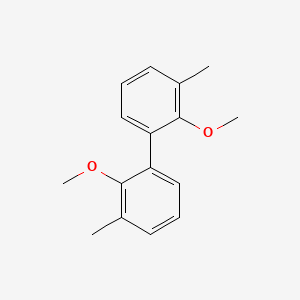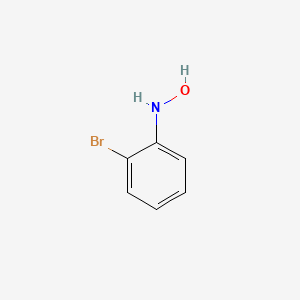
N-(2-bromophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)hydroxylamine: is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)hydroxylamine can be synthesized through the selective reduction of 2-bromonitrobenzene. One common method involves the use of zinc in an environmentally benign CO2-H2O system, promoted by ultrasound. This method offers high yields and mild reaction conditions . Another approach involves the catalytic hydrogenation of 2-bromonitrobenzene using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-bromophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-bromophenyl)nitrosoamine.
Reduction: Further reduction can yield N-(2-bromophenyl)amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc, palladium on carbon, and other metal catalysts are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: N-(2-bromophenyl)nitrosoamine.
Reduction: N-(2-bromophenyl)amine.
Substitution: Various substituted phenylhydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-bromophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition or activation of specific pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
- N-phenylhydroxylamine
- N-(4-bromophenyl)hydroxylamine
- N-(2-chlorophenyl)hydroxylamine
Comparison: N-(2-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and phenyl analogs. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .
Propriétés
Numéro CAS |
35758-75-9 |
|---|---|
Formule moléculaire |
C6H6BrNO |
Poids moléculaire |
188.02 g/mol |
Nom IUPAC |
N-(2-bromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |
Clé InChI |
ZTYHNMCGKDIQEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


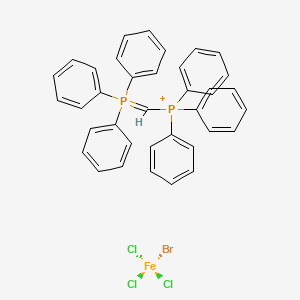
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
